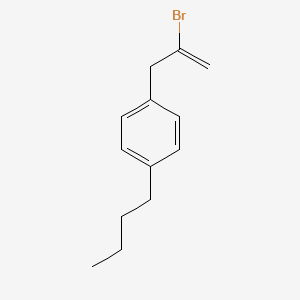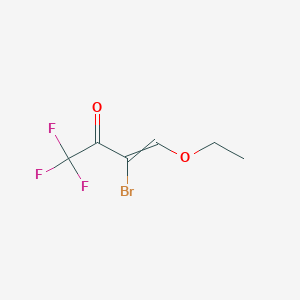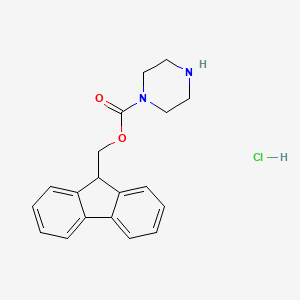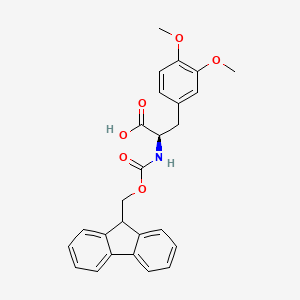
2-Bromo-3-(4-n-butylphenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(4-n-butylphenyl)-1-propene, also known as BBP, is a synthetic organic compound that has a wide range of applications in the scientific research field. BBP is a colorless crystalline solid that is soluble in many organic solvents such as ethanol and acetone. Its unique properties make it an ideal compound for use in a variety of laboratory experiments and scientific applications.
Applications De Recherche Scientifique
Synthesis Methods and Reactions
Synthesis of Phosphaallenes : A study by Ito et al. (2005) demonstrates the synthesis of phosphaallenes from 2-bromo-3-phenyl-1-(2,4,6-tri-t-butylphenyl)-3-trimethylsiloxy-1-phospha-1-propene. This compound reacts with t-butyllithium and chlorotrimethylsilane to produce 3-phenyl-1-(2,4,6-tri-t-butylphenyl)-1-phosphaallene and/or 3-phenyl-3-trimethylsilyl-1-(2,4,6-tri-t-butylphenyl)-1-phosphaallene. This reaction highlights the compound's utility in synthesizing phosphaallenes.
Reactivity in SE′ Reactions : The preparation and reactivity of 2-bromo-3-(tri-n-butylstannyl)-1-propene in SE′ reactions with aldehydes are characterized in a study by Williams et al. (2016). This highlights its reactivity in radical reactions with α-bromocarbonyl compounds for C-alkylation.
Formation of Functionalized Sulfones : Research by Auvray et al. (1985) shows that 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles to yield unsaturated sulfones. These compounds can further react with soft or hard nucleophiles to yield highly functionalized sulfones, demonstrating its versatility in multi-coupling reactions.
Inhibition of Dopamine Beta-Hydroxylase : Colombo et al. (1984) found that 2-bromo-3-(p-hydroxyphenyl)-1-propene acts as a mechanism-based inhibitor of dopamine beta-hydroxylase. This inhibition is dependent on O2 and a reducing agent, indicating its potential for studying enzyme inhibition processes (Colombo et al., 1984).
Synthesis of Functionalized Vinylsilanes : Knockel and Normant (1984) explored the reactivity of 3-bromo-2-trimethylsilyl-1-propene with various electrophiles, leading to the synthesis of functionalized vinylsilanes. This study contributes to the understanding of vinylsilane synthesis from bromo-trimethylsilyl propene compounds (Knockel & Normant, 1984).
Propriétés
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-butylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c1-3-4-5-12-6-8-13(9-7-12)10-11(2)14/h6-9H,2-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEKUMVJMABVQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)











